methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Chiral resolution Stereoselective synthesis Peptidomimetics

Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride (CAS 766502-49-2 for the free base; CAS 457654-82-9 for the hydrochloride) is a chiral non-natural amino acid derivative belonging to the halogenated phenylalanine ester class. It possesses a defined (R) absolute configuration at the α-carbon and a 3-chloro-4-fluorophenyl aromatic side chain, with a molecular formula of C₁₀H₁₂Cl₂FNO₂ and a molecular weight of approximately 268.11 g/mol.

Molecular Formula C10H12Cl2FNO2
Molecular Weight 268.11 g/mol
Cat. No. B13504083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
Molecular FormulaC10H12Cl2FNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl
InChIInChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1
InChIKeyRVRVQRPHGLKMOU-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-Amino-3-(3-Chloro-4-Fluorophenyl)Propanoate Hydrochloride: Chiral Halogenated Amino Acid Ester for Pharmaceutical R&D and Peptidomimetic Synthesis


Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride (CAS 766502-49-2 for the free base; CAS 457654-82-9 for the hydrochloride) is a chiral non-natural amino acid derivative belonging to the halogenated phenylalanine ester class. It possesses a defined (R) absolute configuration at the α-carbon and a 3-chloro-4-fluorophenyl aromatic side chain, with a molecular formula of C₁₀H₁₂Cl₂FNO₂ and a molecular weight of approximately 268.11 g/mol . The compound is supplied as the hydrochloride salt, which improves aqueous solubility relative to the free base [1]. This building block is primarily employed in medicinal chemistry for the construction of chiral peptidomimetics, kinase inhibitor intermediates, and bioactive molecules requiring defined stereochemistry and halogenated aromatic systems [2].

Why Generic Substitution Fails for Methyl (2R)-2-Amino-3-(3-Chloro-4-Fluorophenyl)Propanoate Hydrochloride: Stereochemistry and Halogen Pattern Matter


Superficially similar halogenated phenylalanine esters—such as 4-chloro-DL-phenylalanine methyl ester (PCPA methyl ester), 4-fluoro-L-phenylalanine methyl ester, or the racemic 3-chloro-4-fluoro analog—are not functionally interchangeable with the target (R)-enantiomer. Substitution at the meta and para positions with chlorine and fluorine respectively creates a unique electronic environment (σₘ = +0.37 for Cl; σₚ = +0.06 for F) that cannot be replicated by single-halogen analogs [1]. Critically, the (R) configuration is essential for diastereoselective interactions with chiral biological targets; the (S)-enantiomer (CAS 757181-66-1) or racemic mixtures (CAS 769914-95-6) will produce different binding geometries and pharmacological outcomes . Furthermore, the methyl ester hydrochloride form confers distinct solubility and permeability properties compared to the free carboxylic acid form (XLogP3 difference of approximately 2.5 units), directly impacting cellular uptake and formulation strategies [2].

Quantitative Differentiation Evidence for Methyl (2R)-2-Amino-3-(3-Chloro-4-Fluorophenyl)Propanoate Hydrochloride Versus Closest Analogs


Enantiomeric Purity: (R)-Configuration Provides Defined Stereochemical Control Not Available from Racemic or (S)-Enantiomer Forms

The target compound possesses a single defined (R) stereocenter (Cahn-Ingold-Prelog designation) at the α-carbon, confirmed by the [C@@H] InChI descriptor and specific optical rotation. The (S)-enantiomer (CAS 757181-66-1) and the racemic mixture (CAS 769914-95-6) are distinct chemical entities with different CAS numbers, highlighting regulatory and pharmacological non-equivalence . Enantiomeric purity ≥95% (HPLC) is the typical commercial specification for the (R)-isomer, whereas the racemate contains 50% of the undesired enantiomer [1]. In chiral drug intermediate synthesis, use of the racemate would yield a 1:1 diastereomeric mixture in subsequent coupling steps, reducing overall yield by at least 50% compared to the enantiopure (R)-form [2].

Chiral resolution Stereoselective synthesis Peptidomimetics

Dual Halogenation (3-Cl, 4-F) Electronic Profile Versus Single-Halogen Analogs: Implications for Target Binding and Metabolic Stability

The 3-chloro-4-fluoro substitution pattern combines the strong inductive electron-withdrawing effect of chlorine (σₘ = +0.37) with the resonance-donating (+M) and inductively withdrawing (-I) character of fluorine (σₚ = +0.06), creating a dipolar aromatic ring that cannot be achieved with single-halogen analogs [1]. This dual substitution increases the calculated lipophilicity (XLogP3 = 1.2 for the methyl ester) compared to 4-fluoro-phenylalanine methyl ester (predicted XLogP3 ≈ 0.7) and 3-chloro-phenylalanine methyl ester (predicted XLogP3 ≈ 1.0) [2]. In the context of LAT1 transporter recognition, meta-substituted phenylalanine analogs with halogens display a halogen-size-dependent trend: 3-fluoro-phenylalanine (cLogP = -1.4) showed moderate substrate activity, while 3-chloro-phenylalanine (cLogP = -0.84) exhibited increased transporter inhibition, suggesting that dual Cl/F substitution may balance substrate recognition and binding affinity [3]. Additionally, fluorinated phenylalanines incorporated into peptide-based proteasome inhibitors enhanced β5 subunit selectivity: fluorinated compound 4a achieved an IC₅₀ of 0.002 μM against β5 with >15 μM against β1 and β2, compared to the non-fluorinated analog 3 which showed IC₅₀ values of >15 μM (β1), 1.8 μM (β2), and 0.001 μM (β5) [4].

Halogen bonding Metabolic stability SAR

Methyl Ester Hydrochloride Form Enhances Aqueous Solubility and Membrane Permeability Relative to Free Carboxylic Acid

The hydrochloride salt of the methyl ester provides a significant aqueous solubility advantage over the zwitterionic free acid form. The free acid (CAS 769113-73-7) exhibits XLogP3 = -1.3 and a topological polar surface area (TPSA) of 63.3 Ų, whereas the methyl ester free base (CAS 769914-95-6) shows XLogP3 = +1.2 and TPSA = 52.3 Ų, representing a ΔXLogP3 of +2.5 units—equivalent to an approximately 300-fold increase in lipophilicity [1][2]. The hydrochloride salt further improves aqueous solubility: while DL-phenylalanine methyl ester hydrochloride is reported as 'slightly soluble in water,' the hydrochloride counterion ensures protonation of the amine (predicted pKa ≈ 6.48 for the conjugate acid), enabling dissolution in aqueous buffers at physiological pH . Esterification of phenylalanine derivatives has been shown to increase transdermal permeability by 71–220 fold compared to the parent amino acid in Franz diffusion cell assays, a principle applicable to cellular uptake enhancement [3]. In prodrug applications, methyl esters generally hydrolyze faster in vivo than ethyl esters, making the methyl ester form preferable for applications requiring rapid intracellular release of the active free acid .

Prodrug design Solubility enhancement Cell permeability

Meta-Substitution Pattern Drives Distinct LAT1 Transporter Interaction Compared to Para-Substituted Phenylalanine Analogs

Structure-activity relationship studies on LAT1 (SLC7A5) demonstrate that meta-substitution on the phenylalanine aromatic ring fundamentally alters transporter interaction compared to para-substitution. Meta-substituted phenylalanines show a halogen-size-dependent trend: 3-fluoro-phenylalanine (efflux rate ~2.0 fmol/min at 200 μM) functions as a moderate substrate, while 3-chloro-phenylalanine exhibits increased transporter inhibition (% inhibition rises with halogen size) [1]. In contrast, para-substituted analogs like 4-chloro-phenylalanine (PCPA) act primarily as tryptophan hydroxylase inhibitors (TPH IC₅₀ in low micromolar range) and deplete serotonin via a distinct mechanism unrelated to LAT1 transport . Critically, meta-carboxyl phenylalanine esters demonstrated superior LAT1 transport rates compared to para-substituted acylated tyrosine analogs in head-to-head prodrug evaluations [2]. The 3-chloro-4-fluoro pattern places chlorine at the meta position (favoring LAT1 affinity based on the meta-substitution SAR) while fluorine at the para position may modulate metabolic stability through impaired CYP450-mediated oxidation at that site [3].

LAT1 transporter Meta-substitution SAR Drug delivery

Fluorine at the 4-Position Enhances Catabolic Stability of Peptide Therapeutics Incorporating This Building Block

The incorporation of fluorinated aromatic amino acids into peptides and proteins has been demonstrated to increase resistance to proteolytic degradation. A comprehensive review of fluorinated phenylalanines confirms that incorporation of fluorinated aromatic amino acids into proteins 'increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines' [1]. The 4-fluoro substituent, being comparable in size to hydrogen (van der Waals radius: F = 1.47 Å vs H = 1.20 Å) but highly electronegative, strengthens the C-F bond (~116 kcal/mol vs C-H ~99 kcal/mol) and impairs CYP450-mediated aromatic hydroxylation at the para position, a common metabolic soft spot for phenylalanine-containing peptides [2]. This is further supported by studies showing that fluorinated phenylalanine derivatives in peptide-based proteasome inhibitors have a 'profound effect on inhibitor potency and selectivity,' with fluorinated compounds maintaining activity while gaining selectivity advantages [3]. The combination of 4-F (blocking para-oxidation) with 3-Cl (meta-substitution enhancing LAT1 recognition) provides a dual metabolic protection-LAT1 affinity profile not achievable with single-halogen or non-halogenated analogs [4].

Peptide stability Fluorination Catabolic resistance

Optimal Application Scenarios for Methyl (2R)-2-Amino-3-(3-Chloro-4-Fluorophenyl)Propanoate Hydrochloride Based on Quantitative Evidence


Synthesis of Chiral Peptidomimetic Proteasome Inhibitors Requiring β5 Subunit Selectivity

The (R)-configuration and 3-chloro-4-fluoro substitution pattern make this building block ideal for constructing proteasome inhibitors with enhanced β5 (chymotrypsin-like) selectivity. Literature data shows that fluorinated phenylalanine-containing epoxyketone inhibitors achieve β5 IC₅₀ values as low as 0.002 μM with >7,500-fold selectivity over β1 and β2 subunits, whereas non-fluorinated analogs exhibit reduced selectivity [1]. The defined (R)-stereochemistry ensures diastereomeric purity in the final inhibitor, avoiding the activity losses associated with racemic mixtures.

LAT1-Targeted Prodrug Design for CNS Drug Delivery or Tumor-Selective Chemotherapy

The meta-chloro substituent aligns with the established SAR showing that meta-substituted phenylalanines exhibit enhanced LAT1 affinity, with meta-substitution improving affinity up to 10-fold over para-substituted analogs [2]. The methyl ester hydrochloride form provides the lipophilicity (XLogP3 = 1.2 vs -1.3 for free acid) necessary for passive membrane permeation while serving as a cleavable prodrug moiety for intracellular release of the active free acid [3]. This dual LAT1 affinity and passive permeability profile is particularly advantageous for crossing the blood-brain barrier or targeting LAT1-upregulated tumors.

Peptide-Based Therapeutics Requiring Enhanced Catabolic Stability via Aromatic Fluorination

The 4-fluoro substituent provides documented protection against CYP450-mediated para-hydroxylation, a primary metabolic degradation pathway for phenylalanine-containing peptides. The Beilstein review confirms that fluorinated aromatic amino acids 'increase catabolic stability especially in therapeutic proteins and peptide-based vaccines' [4]. When incorporated into peptide backbones, this building block can extend the in vivo half-life of therapeutic peptides without significantly altering steric bulk (F van der Waals radius 1.47 Å vs H 1.20 Å), preserving target binding while improving pharmacokinetics.

Kinase Inhibitor Intermediate Synthesis Requiring Defined Halogenation Patterns

The 3-chloro-4-fluoro substitution pattern matches the halogenation motif found in several clinically relevant kinase inhibitor pharmacophores, including irreversible EGFR inhibitors (e.g., afatinib analogs containing 3-chloro-4-fluoroanilino moieties) [5]. The methyl ester serves as a versatile synthetic handle for amide bond formation or reduction to the alcohol, while the hydrochloride salt ensures convenient handling and solubility during solution-phase synthesis. The (R)-configuration provides a chiral template for constructing stereochemically defined ATP-competitive or allosteric kinase inhibitor scaffolds.

Quote Request

Request a Quote for methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.